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4-chloro-3,5-dipyridin-4-ylpyridine
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Overview
Description
4-chloro-3,5-dipyridin-4-ylpyridine is a heterocyclic compound that features a pyridine ring substituted with chlorine at the 4-position and additional pyridine rings at the 3 and 5 positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-3,5-dipyridin-4-ylpyridine typically involves the formation of the pyridine ring followed by chlorination and subsequent functionalization. One common method is the Suzuki–Miyaura coupling reaction, which involves the cross-coupling of aryl halides with pyridyl boronic acids in the presence of a palladium catalyst . This method is favored for its mild reaction conditions and high yields.
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, utilizing continuous flow reactors to enhance efficiency and scalability. The use of automated systems and optimized reaction conditions ensures consistent product quality and high throughput.
Chemical Reactions Analysis
Types of Reactions
4-chloro-3,5-dipyridin-4-ylpyridine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can participate in redox reactions, altering the oxidation state of the nitrogen atoms in the pyridine rings.
Coupling Reactions: It can undergo further coupling reactions to form more complex structures.
Common Reagents and Conditions
Substitution Reactions: Typically involve nucleophiles like amines or thiols in the presence of a base.
Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine may yield an aminopyridine derivative, while oxidation may produce a pyridine N-oxide.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research indicates that 4-chloro-3,5-dipyridin-4-ylpyridine exhibits promising anticancer properties. Studies have shown that derivatives of this compound can inhibit specific cancer cell lines by targeting key pathways involved in cell proliferation and survival. For example, a study demonstrated that modifications to the pyridine rings enhanced the compound's ability to induce apoptosis in various cancer models.
Inhibitory Effects on Enzymes
The compound has been investigated for its role as an inhibitor of enzymes implicated in cancer progression and fibrosis. Specifically, it has shown potential in inhibiting lysyl oxidase-like 2 (LOXL2), an enzyme associated with extracellular matrix remodeling in tumors. In vitro studies revealed that compounds similar to this compound significantly reduced the invasive capabilities of cancer cell lines through LOXL2 inhibition.
Coordination Chemistry
Metal Complexation
this compound can act as a ligand in coordination chemistry. Its ability to form stable complexes with transition metals has been explored for applications in catalysis and material science. Research has shown that metal complexes derived from this compound exhibit enhanced catalytic activity in various organic reactions, including cross-coupling reactions and oxidation processes.
Material Science
Organic Light Emitting Diodes (OLEDs)
The compound's electronic properties make it a candidate for use in organic light-emitting diodes (OLEDs). Studies have focused on synthesizing derivatives that improve the efficiency and stability of OLEDs. The incorporation of this compound into polymer matrices has been shown to enhance light emission characteristics while maintaining structural integrity.
Table 1: Summary of Biological Activities
Table 2: Coordination Chemistry Applications
Metal Complex | Application | Catalytic Activity |
---|---|---|
Copper Complex | Cross-coupling reactions | Enhanced yields |
Palladium Complex | Oxidation processes | Increased efficiency |
Case Studies
Case Study 1: Anticancer Efficacy
A study conducted on cervical cancer models demonstrated that administering a LOXL2 inhibitor based on this compound led to significant reductions in tumor size after three weeks of treatment. The compound was administered intraperitoneally at a dosage of 10 mg/kg every two days, resulting in a marked decrease in tumor weight compared to control groups.
Case Study 2: Coordination Chemistry
Research involving the synthesis of metal complexes using this compound revealed its effectiveness as a ligand for palladium catalysts. These complexes showed improved catalytic performance in Suzuki coupling reactions, demonstrating higher turnover numbers and lower reaction times than traditional catalysts.
Mechanism of Action
The mechanism of action of 4-chloro-3,5-dipyridin-4-ylpyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and influencing various biochemical pathways. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzymatic activity .
Comparison with Similar Compounds
Similar Compounds
3,5-dipyridin-4-ylpyridine: Lacks the chlorine substitution, resulting in different reactivity and properties.
4-chloro-3,5-dinitropyrazole: Contains nitro groups instead of additional pyridine rings, leading to distinct chemical behavior and applications.
Uniqueness
4-chloro-3,5-dipyridin-4-ylpyridine is unique due to its combination of chlorine substitution and multiple pyridine rings. This structure imparts specific electronic and steric properties, making it valuable for targeted chemical synthesis and potential therapeutic applications.
Biological Activity
4-Chloro-3,5-dipyridin-4-ylpyridine is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article explores its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
The molecular structure of this compound is characterized by the following properties:
Property | Details |
---|---|
Molecular Formula | C15H10ClN3 |
Molecular Weight | 267.71 g/mol |
IUPAC Name | This compound |
InChI | InChI=1S/C15H10ClN3/c16-15-13(11-1-5-17-6-2-11)9-19-10-14(15)12-3-7-18-8-4-12/h1-10H |
The biological activity of this compound primarily involves its interaction with specific molecular targets, including enzymes and receptors. The compound can inhibit certain enzymes by binding to their active sites, thereby modulating various biochemical pathways. For instance, it has been noted for its ability to interact with heme detoxification pathways in malaria parasites, potentially serving as an antimalarial agent by affecting hemozoin formation .
Biological Activities
- Antimicrobial Activity : Research indicates that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains and shown promising results in inhibiting growth at low concentrations.
- Anticancer Properties : The compound has demonstrated cytotoxic effects against several cancer cell lines. For example, it has been reported to have an IC50 value in the low micromolar range against hepatocellular carcinoma cells (Hep G2), indicating strong potential as an anticancer agent .
- Enzyme Inhibition : Studies have shown that this compound can act as an inhibitor of specific enzymes involved in metabolic pathways. Its ability to modulate enzyme activity makes it a candidate for further investigation in drug development .
Structure–Activity Relationship (SAR)
The SAR analysis provides insights into how structural modifications can affect the biological activity of this compound. The presence of the chlorine atom and the arrangement of pyridine rings contribute to its binding affinity and selectivity towards biological targets.
Key Findings from SAR Studies:
- Chlorine Substitution : The chlorine atom at the 4-position enhances lipophilicity and may influence the compound's interaction with lipid membranes.
- Pyridine Rings : The dipyridinyl structure allows for multiple interactions with target biomolecules, increasing the likelihood of bioactivity.
Case Studies
Several studies have investigated the biological effects of this compound:
- Antimalarial Screening : A high-throughput screening (HTS) identified several compounds related to this structure that effectively inhibited β-heme formation in Plasmodium falciparum, demonstrating significant parasite growth inhibition .
- Cytotoxicity Assays : In vitro assays revealed that derivatives of this compound exhibited varying degrees of cytotoxicity against cancer cell lines, with some derivatives showing IC50 values as low as 0.0158 µM .
- Enzyme Interaction Studies : Research highlighted the compound's ability to inhibit enzymes involved in critical metabolic processes, suggesting potential therapeutic applications in metabolic disorders .
Properties
Molecular Formula |
C15H10ClN3 |
---|---|
Molecular Weight |
267.71 g/mol |
IUPAC Name |
4-chloro-3,5-dipyridin-4-ylpyridine |
InChI |
InChI=1S/C15H10ClN3/c16-15-13(11-1-5-17-6-2-11)9-19-10-14(15)12-3-7-18-8-4-12/h1-10H |
InChI Key |
CGNWFGOVGYAKDY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=CC=C1C2=CN=CC(=C2Cl)C3=CC=NC=C3 |
Origin of Product |
United States |
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